molecular formula C10H15N B565383 N-(Methyl-d3)-3-phenylpropylamine CAS No. 55469-88-0

N-(Methyl-d3)-3-phenylpropylamine

Cat. No.: B565383
CAS No.: 55469-88-0
M. Wt: 152.255
InChI Key: MLHBZVFOTDJTPK-FIBGUPNXSA-N
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Description

N-(Methyl-d3)-3-phenylpropylamine is a deuterated analog of 3-phenylpropylamine, where the methyl group is replaced with a trideuteromethyl group. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methyl-d3)-3-phenylpropylamine typically involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine. The final step involves the reaction of methyl-d3-amine with 3-phenylpropylamine under appropriate conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Methyl-d3)-3-phenylpropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(Methyl-d3)-3-phenylpropylamine is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of N-(Methyl-d3)-3-phenylpropylamine involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to differences in the biological activity compared to non-deuterated analogs. This makes it a valuable tool in studying enzyme kinetics and drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(Methyl-d3)-3-phenylpropylamine include:

  • 3-Phenylpropylamine
  • N-Methyl-3-phenylpropylamine
  • N-(Methyl-d3)-benzylamine

Uniqueness

The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in various studies, making it a preferred choice over its non-deuterated counterparts .

Properties

IUPAC Name

3-phenyl-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHBZVFOTDJTPK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724556
Record name N-(~2~H_3_)Methyl-3-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55469-88-0
Record name N-(~2~H_3_)Methyl-3-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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